molecular formula C11H13N3O4 B1411737 2-(3-Azidopropoxy)-5-methoxybenzoic acid CAS No. 2096985-69-0

2-(3-Azidopropoxy)-5-methoxybenzoic acid

Cat. No.: B1411737
CAS No.: 2096985-69-0
M. Wt: 251.24 g/mol
InChI Key: SCXHLUHOIIJHKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a simple, practical, and high chemo-selective method for the synthesis of propargyl alcohol and allenyl alcohols via Cu-catalyzed, Mn-mediated propargylation and allenylation of aldehydes with propargyl bromides has been established . Another method involves the treatment of 2-(3-azidopropoxy)benzaldehyde with triphenylphosphine in diethyl ether .

Scientific Research Applications

  • Synthesis and Chemistry :

    • Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006) discussed the directed ortho-metalation of unprotected benzoic acids, providing a methodology for the synthesis of 2-methoxybenzoic acid derivatives, potentially applicable to 2-(3-Azidopropoxy)-5-methoxybenzoic acid (Nguyen, Castanet, & Mortier, 2006).
  • Biological Activities and Applications :

    • Li, J., Lu, Y., Su, X.-j., Li, F., She, Z., He, X., & Lin, Y. (2008) isolated compounds from Cyclocarya paliurus leaves, including 2-amino-3,4-dihydroxy-5-methoxybenzoic acid, which showed significant alpha-glucosidase and glycogen phosphorylase inhibitory activities (Li et al., 2008).
  • Antioxidant Properties :

    • Xu, L.-l., Zhang, C.-C., Zhu, X.-Y., Cao, F., & Zhu, H.-J. (2017) reported on bioactive phenyl ether derivatives, including 3-hydroxy-5-(3-hydroxy-5-methylphenoxy)-4-methoxybenzoic acid, from Aspergillus carneus with strong antioxidant activities (Xu, Zhang, Zhu, Cao, & Zhu, 2017).
  • Encapsulation and Controlled Release :

    • Hong, M.-M., Oh, J.-M., & Choy, J. (2008) explored the encapsulation of flavor molecules like 4-hydroxy-3-methoxybenzoic acid into layered inorganic nanoparticles for controlled release, a concept potentially extendable to this compound (Hong, Oh, & Choy, 2008).
  • Cholinesterase Inhibitors :

    • Arfan, M., Siddiqui, S. Z., Abbasi, M., Rehman, A., Shah, S. A., Ashraf, M., Rehman, J., Saleem, R., Khalid, H., Hussain, R., & Khan, U. (2018) synthesized S-alkylated triazoles from 4-methoxybenzoic acid, showing excellent cholinesterase inhibitory potential (Arfan et al., 2018).
  • Unnatural Amino Acids and Peptide Synthesis :

    • Nowick, J., Chung, D. M., Maitra, K., Maitra, S., Stigers, K. D., & Sun, Y. (2000) developed an unnatural amino acid involving 5-amino-2-methoxybenzoic acid, useful in peptide synthesis (Nowick, Chung, Maitra, Maitra, Stigers, & Sun, 2000).

Properties

IUPAC Name

2-(3-azidopropoxy)-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c1-17-8-3-4-10(9(7-8)11(15)16)18-6-2-5-13-14-12/h3-4,7H,2,5-6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXHLUHOIIJHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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